molecular formula C11H13F3O4 B2705942 Ethyl 4-oxo-3-(trifluoroacetyl)cyclohexane-1-carboxylate CAS No. 1394042-16-0

Ethyl 4-oxo-3-(trifluoroacetyl)cyclohexane-1-carboxylate

Cat. No.: B2705942
CAS No.: 1394042-16-0
M. Wt: 266.216
InChI Key: GRCQBCQNPYZWLS-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-3-(trifluoroacetyl)cyclohexane-1-carboxylate (CAS 1394042-16-0) is a chemical compound with the molecular formula C11H13F3O4 and a molecular weight of 266.21 g/mol . This cyclohexane derivative features both 4-oxo (ketone) and trifluoroacetyl functional groups, a structure that is often explored in medicinal chemistry for the development of biologically active compounds. While specific biological data for this exact molecule is not available in the public domain, its structure suggests potential as a valuable synthetic intermediate or building block in organic synthesis . Compounds with similar scaffolds are frequently investigated as inhibitors for various enzymes, such as human neutrophil elastase (HNE), a serine protease target for inflammatory diseases, and acetyl-CoA carboxylase (ACC), a target in metabolic disorder research . The presence of the trifluoroacetyl group can enhance a molecule's metabolic stability and binding affinity, making it a key moiety in drug discovery efforts. Researchers may find this chemical useful for developing new pharmacophores, probing enzyme mechanisms, or creating novel heterocyclic systems. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-oxo-3-(2,2,2-trifluoroacetyl)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O4/c1-2-18-10(17)6-3-4-8(15)7(5-6)9(16)11(12,13)14/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCQBCQNPYZWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)C(C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-oxo-3-(trifluoroacetyl)cyclohexane-1-carboxylate typically involves the reaction of 4-oxocyclohexanecarboxylic acid with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .

Chemical Reactions Analysis

Ethyl 4-oxo-3-(trifluoroacetyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

Ethyl 4-oxo-3-(trifluoroacetyl)cyclohexane-1-carboxylate serves as a building block in organic synthesis. It can undergo various chemical reactions such as:

  • Oxidation : Conversion to corresponding carboxylic acids or ketones.
  • Reduction : Reduction of the ketone group to an alcohol.
  • Substitution Reactions : The trifluoroacetyl group can participate in nucleophilic substitution reactions, leading to diverse derivatives.

These properties make it valuable for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is utilized in studies involving enzyme interactions and metabolic pathways. Its ability to form strong interactions with active sites of enzymes makes it a candidate for developing enzyme inhibitors. For example, its mechanism of action may involve inhibiting specific enzymes related to cancer progression, particularly polo-like kinase 1 (Plk1), which is associated with various human cancers .

Medicine

Ethyl 4-oxo-3-(trifluoroacetyl)cyclohexane-1-carboxylate is being investigated for its potential therapeutic properties. It acts as a precursor in drug synthesis, particularly for compounds targeting cancer cells or metabolic disorders. The trifluoroacetyl group enhances its bioactivity by improving solubility and stability in biological systems .

Industrial Applications

In industrial settings, this compound finds use in the development of new materials and chemical processes. Its unique chemical properties allow it to be integrated into formulations that require stability under various conditions. It can also serve as an intermediate in producing specialty chemicals used in coatings, adhesives, and other applications .

Data Summary Table

Application AreaDescriptionKey Benefits
ChemistryBuilding block for organic synthesisVersatile reactions (oxidation, reduction)
BiologyEnzyme interaction studiesPotential enzyme inhibitors
MedicineDrug precursorEnhanced therapeutic properties
IndustryMaterial developmentStability and performance in formulations

Case Studies

  • Enzyme Inhibition Study : Research demonstrated that derivatives of Ethyl 4-oxo-3-(trifluoroacetyl)cyclohexane-1-carboxylate effectively inhibited Plk1 activity, showcasing its potential as a lead compound for anticancer drug development .
  • Synthesis Optimization : A study focused on optimizing the synthesis route to improve yield and purity, highlighting the importance of reaction conditions in achieving high-quality products suitable for pharmaceutical applications .
  • Material Science Application : The compound was incorporated into polymer formulations to enhance thermal stability and mechanical properties, illustrating its utility beyond traditional chemical applications .

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-3-(trifluoroacetyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The cyclohexane ring provides structural stability, while the ethyl ester group can undergo hydrolysis to release active metabolites .

Comparison with Similar Compounds

Key Differences :

  • Substituent Position and Reactivity : The trifluoroacetyl group at position 3 (target compound) introduces stronger electron-withdrawing effects compared to trifluoromethyl at position 2 (). This enhances electrophilicity at the 4-oxo group, favoring nucleophilic attacks for further functionalization .
  • Aromatic vs. Aliphatic Substituents: Aryl-substituted analogs (e.g., ) exhibit planar aromatic rings that influence crystal packing via π-π interactions, whereas aliphatic substituents (e.g., trifluoroacetyl) increase solubility in nonpolar solvents .
  • Conformational Flexibility : Cyclohexane rings with bulky substituents (e.g., trifluoroacetyl) may adopt distorted envelope or boat conformations, as observed in disordered crystal structures of related compounds .

Physical and Spectroscopic Properties

  • Melting Points and Solubility : Trifluoroacetyl-substituted compounds are expected to exhibit lower melting points and higher lipophilicity compared to aryl-substituted analogs due to reduced crystallinity .
  • Spectroscopy : The trifluoroacetyl group generates distinct ¹⁹F NMR signals (δ ~ -70 ppm) and strong IR absorptions near 1780 cm⁻¹ (C=O stretch) .

Biological Activity

Ethyl 4-oxo-3-(trifluoroacetyl)cyclohexane-1-carboxylate is a compound of significant interest in biological research due to its unique structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, interactions with enzymes, and potential therapeutic uses, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

Ethyl 4-oxo-3-(trifluoroacetyl)cyclohexane-1-carboxylate has the molecular formula C11H13F3O4C_{11}H_{13}F_3O_4 and a molecular weight of 266.21 g/mol. The compound features a cyclohexane ring substituted with a trifluoroacetyl group and an ethyl ester, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and metabolic pathways. The trifluoroacetyl group is known for forming strong interactions with enzyme active sites, potentially leading to inhibition of enzymatic activity. The cyclohexane ring provides structural stability, while the ethyl ester can undergo hydrolysis, releasing active metabolites that may exert biological effects.

Enzyme Interactions

Ethyl 4-oxo-3-(trifluoroacetyl)cyclohexane-1-carboxylate has been studied for its interactions with various enzymes:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes involved in metabolic pathways. Its mechanism often involves competitive inhibition due to the structural similarity between the compound and natural substrates.
  • Metabolic Pathways : It plays a role in metabolic pathways related to drug metabolism and detoxification processes.

Therapeutic Potential

Research indicates that this compound may have therapeutic applications, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, making it a candidate for further development as an antimicrobial agent.
  • Anti-cancer Properties : There is emerging evidence that compounds similar to Ethyl 4-oxo-3-(trifluoroacetyl)cyclohexane-1-carboxylate can induce apoptosis in cancer cells, suggesting potential anti-cancer applications.

Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionCompetitive inhibition observed
AntimicrobialEffective against various bacterial strains
Anti-cancerInduces apoptosis in cancer cell lines

Case Studies

  • Enzyme Interaction Study : A study focused on the interaction of Ethyl 4-oxo-3-(trifluoroacetyl)cyclohexane-1-carboxylate with cytochrome P450 enzymes demonstrated significant inhibition at low concentrations, indicating its potential as a lead compound for drug development targeting metabolic pathways involved in drug metabolism .
  • Antimicrobial Efficacy : In vitro tests showed that the compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This suggests its potential use in developing new antimicrobial therapies.
  • Anti-cancer Research : A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed that it significantly reduced cell viability and induced apoptosis through oxidative stress mechanisms . These findings warrant further exploration into its role as an anti-cancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-oxo-3-(trifluoroacetyl)cyclohexane-1-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically involves cyclohexane ring formation, trifluoroacetylation, and esterification. For analogous compounds, acidic/basic conditions (e.g., HCl or KOH) are used to facilitate cyclization, while trifluoroacetyl groups are introduced via nucleophilic acyl substitution . Automated flow reactors or microwave-assisted synthesis may enhance efficiency, as seen in similar trifluoromethylated cyclohexanone derivatives . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization by 1^1H/13^{13}C NMR and FT-IR are critical for verifying structural integrity .

Q. How can crystallographic data resolve conformational ambiguities in the cyclohexane ring of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For related cyclohexene carboxylates, triclinic (space group P1P\overline{1}) or monoclinic systems are common, with bond angles (e.g., 109.1–124.9°) and torsional parameters (e.g., envelope vs. screw-boat conformations) revealing ring puckering . Disordered structures (e.g., 0.684:0.316 occupancy ratios) require refinement software like SHELXL and validation using Cremer-Pople parameters .

Q. What spectroscopic techniques are most effective for characterizing the trifluoroacetyl group in this compound?

  • Methodology : 19^{19}F NMR is essential for identifying trifluoroacetyl signals (δ ≈ -70 to -80 ppm). FT-IR confirms the C=O stretch (~1750 cm1^{-1}) and CF3_3 vibrations (~1250 cm1^{-1}). Mass spectrometry (ESI-TOF) provides molecular ion validation (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How does the trifluoroacetyl group influence electronic properties and reactivity in downstream functionalization?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electron-withdrawing effects, predicting electrophilic sites for substitution. Comparative studies with non-fluorinated analogs show enhanced stability of intermediates due to CF3_3’s inductive effect . Experimental validation involves kinetic studies (e.g., monitoring SN2 reactions via HPLC) .

Q. What strategies address contradictions in biological activity data for structurally similar cyclohexane carboxylates?

  • Methodology : For compounds like Ethyl 6-(4-chlorophenyl)-4-aryl-2-oxocyclohex-3-enes, discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxicity) are resolved via:

  • Dose-response assays (IC50_{50} comparisons across cell lines).
  • Molecular docking (AutoDock Vina) to assess target binding (e.g., NF-κB inhibition vs. off-target interactions).
  • Metabolic stability tests (microsomal assays) to rule out rapid degradation .

Q. Can computational models predict the compound’s solid-state packing and solubility?

  • Methodology : Hirshfeld surface analysis (CrystalExplorer) identifies dominant intermolecular interactions (e.g., C–H⋯O, C–H⋯Cl) influencing crystallinity . COSMO-RS simulations predict solubility in solvents like DMSO or ethanol, correlating with experimental logP values .

Methodological Challenges and Solutions

Q. How to optimize reaction conditions to minimize by-products like hydrolyzed esters or ketone derivatives?

  • Solution :

  • Use anhydrous solvents (e.g., THF over ethanol) to prevent ester hydrolysis.
  • Low-temperature (-78°C) trifluoroacetylation reduces side reactions.
  • Monitor reaction progress via TLC (silica GF254, UV visualization) .

Q. What analytical approaches distinguish conformational isomers in solution vs. solid state?

  • Solution :

  • Dynamic NMR (VT-NMR) detects ring-flipping barriers in solution (ΔG‡ > 60 kJ/mol indicates restricted rotation).
  • SCXRD resolves static disorder in crystals, while Raman spectroscopy identifies conformational markers (e.g., 600–800 cm1^{-1} ring vibrations) .

Safety and Handling

Q. What are the key safety considerations for handling this compound in laboratory settings?

  • Guidelines :

  • Use PPE (nitrile gloves, goggles) due to potential irritancy (analogous to Ethyl 6,7,8-trifluoroquinoline carboxylates ).
  • Store under inert atmosphere (Argon) to prevent ester oxidation.
  • Dispose via certified hazardous waste protocols, as fluorinated compounds may persist in the environment .

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